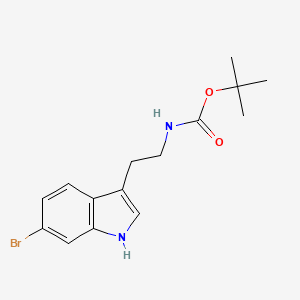

N-Boc-6-bromo-1H-indole-3-ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-6-bromo-1H-indole-3-ethanamine, also known as tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate, is a research chemical with the molecular formula C15H19BrN2O2 and a molecular weight of 339.23 g/mol. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .

Mechanism of Action

Target of Action

N-Boc-6-bromo-1H-indole-3-ethanamine, also known as MFCD14635678, is a complex compoundIndole derivatives, which this compound is a part of, are known to be versatile building blocks in the synthesis of diverse heterocyclic frameworks . These frameworks are often biologically relevant and can interact with various targets.

Mode of Action

It’s known that indole derivatives can undergo cycloaddition reactions, which are completely atom-economical and are considered as green reactions . These reactions play a pivotal role in the construction of complex and biologically relevant heterocyclic compounds .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.

Result of Action

Given the diverse biological activities of indole derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Preparation Methods

The synthesis of N-Boc-6-bromo-1H-indole-3-ethanamine typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 6-position of the indole ring. The synthetic route can be summarized as follows:

Protection of Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Bromination: The protected indole is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM).

Formation of Ethanamine Derivative: The brominated indole is reacted with ethylenediamine to form the final product, this compound.

Chemical Reactions Analysis

N-Boc-6-bromo-1H-indole-3-ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

N-Boc-6-bromo-1H-indole-3-ethanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of cancer, microbial infections, and other diseases.

Chemical Biology: The compound is employed in the study of indole-based biological pathways and mechanisms, contributing to the understanding of cellular processes and signaling.

Material Science: Indole derivatives, including this compound, are used in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

N-Boc-6-bromo-1H-indole-3-ethanamine can be compared with other similar compounds, such as:

N-Boc-5-bromoindole: This compound has a bromine atom at the 5-position instead of the 6-position, leading to different reactivity and biological activity.

N-Boc-indole-2-boronic acid: This compound contains a boronic acid group at the 2-position, making it suitable for different coupling reactions and applications.

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.

This compound is unique due to its specific substitution pattern and the presence of the Boc protecting group, which influences its reactivity and applications in synthetic chemistry.

Biological Activity

N-Boc-6-bromo-1H-indole-3-ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic regulation and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a bromo-substituted indole ring, which is known for its diverse biological activities. The N-Boc (tert-butyloxycarbonyl) group serves as a protecting group that can be selectively removed to yield the active amine form. The synthesis typically involves the bromination of indole derivatives followed by the introduction of the ethylamine side chain.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Regulation of Lipid Metabolism : Recent studies have shown that derivatives of this compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to enhanced fatty acid oxidation and reduced lipid accumulation in cells. In vitro assays indicated that it upregulated key proteins involved in lipid metabolism, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its activity is often attributed to the presence of halogen substituents, which enhance its interaction with bacterial cell membranes .

1. Lipid Metabolism Regulation

A study evaluated the effects of this compound on lipid metabolism using AML12 hepatocytes. The results indicated significant upregulation of PPARα and CPT1a at both mRNA and protein levels when treated with the compound in conjunction with oleic acid (OA). This suggests a dual-target mechanism where the compound not only stimulates fatty acid oxidation but also mitigates lipotoxicity associated with lipid accumulation .

2. Antimicrobial Activity

In an extensive screening of various indole derivatives, this compound exhibited notable antibacterial activity. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains, revealing effective inhibition against Escherichia coli and Staphylococcus aureus with MIC values ranging from 4.69 to 22.9 µM .

3. Structure-Activity Relationships (SAR)

The presence of the bromine atom at the 6-position on the indole ring significantly influences biological activity. Comparative studies showed that compounds with halogen substitutions at this position tend to exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | MIC Values (µM) |

|---|---|---|

| Antibacterial | E. coli | 4.69 - 22.9 |

| S. aureus | 5.64 - 77.38 | |

| Lipid Metabolism | AML12 Hepatocytes | PPARα upregulation |

| CPT1a upregulation |

Table 2: Structure-Activity Relationship Analysis

| Compound | Substitution Position | Activity Level |

|---|---|---|

| N-Boc-6-bromo | C6 | High |

| N-Boc-unsubstituted | C6 | Low |

Case Studies

In one case study, researchers synthesized a series of indole derivatives including this compound to evaluate their effects on metabolic disorders like non-alcoholic fatty liver disease (NAFLD). The findings indicated that these compounds could serve as potential therapeutic agents by modulating lipid metabolism pathways .

Another study focused on evaluating the cytotoxicity and antimicrobial efficacy of various halogenated indoles, confirming that this compound had minimal cytotoxic effects while maintaining significant antibacterial activity against resistant strains .

Properties

IUPAC Name |

tert-butyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXCKDDRSRRFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.